molecular formula C39H27O9P B14375525 Tris[2-(4-hydroxybenzoyl)phenyl] phosphite CAS No. 90317-59-2

Tris[2-(4-hydroxybenzoyl)phenyl] phosphite

Cat. No.: B14375525
CAS No.: 90317-59-2
M. Wt: 670.6 g/mol
InChI Key: OKVNBZMBPLXOLK-UHFFFAOYSA-N
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Description

Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is an organophosphorus compound with the molecular formula C42H30O9P. It is a phosphite ester derived from hydroxybenzoyl phenol. This compound is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(4-hydroxybenzoyl)phenyl] phosphite typically involves the reaction of phosphorus trichloride with 2-(4-hydroxybenzoyl)phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:

PCl3+32-(4-hydroxybenzoyl)phenolTris[2-(4-hydroxybenzoyl)phenyl] phosphite+3HClPCl_3 + 3 \text{2-(4-hydroxybenzoyl)phenol} \rightarrow \text{this compound} + 3 HCl PCl3​+32-(4-hydroxybenzoyl)phenol→Tris[2-(4-hydroxybenzoyl)phenyl] phosphite+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(4-hydroxybenzoyl)phenyl] phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenol.

    Substitution: It can undergo substitution reactions where the phosphite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.

    Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Phosphates and phenolic compounds.

    Hydrolysis: Phosphoric acid and 2-(4-hydroxybenzoyl)phenol.

    Substitution: Various substituted phosphite esters.

Scientific Research Applications

Tris[2-(4-hydroxybenzoyl)phenyl] phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.

    Biology: The compound is studied for its potential antioxidant properties in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.

    Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The primary mechanism by which Tris[2-(4-hydroxybenzoyl)phenyl] phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause degradation of materials or biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite ester used as an antioxidant in polymers.

    Triphenyl phosphite: Used as a stabilizer and antioxidant in various industrial applications.

    Tris(4-nonylphenyl) phosphite: Used in the production of polymers and as an antioxidant.

Uniqueness

Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is unique due to its specific structure, which provides enhanced antioxidant properties compared to other phosphite esters. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications.

Properties

CAS No.

90317-59-2

Molecular Formula

C39H27O9P

Molecular Weight

670.6 g/mol

IUPAC Name

tris[2-(4-hydroxybenzoyl)phenyl] phosphite

InChI

InChI=1S/C39H27O9P/c40-28-19-13-25(14-20-28)37(43)31-7-1-4-10-34(31)46-49(47-35-11-5-2-8-32(35)38(44)26-15-21-29(41)22-16-26)48-36-12-6-3-9-33(36)39(45)27-17-23-30(42)24-18-27/h1-24,40-42H

InChI Key

OKVNBZMBPLXOLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)OP(OC3=CC=CC=C3C(=O)C4=CC=C(C=C4)O)OC5=CC=CC=C5C(=O)C6=CC=C(C=C6)O

Origin of Product

United States

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